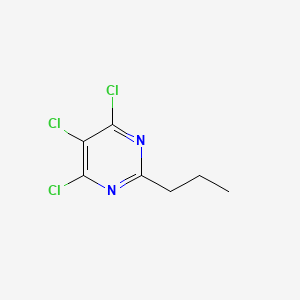
4,5,6-Trichloro-2-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-propylpyrimidine typically involves the chlorination of 2-propylpyrimidine. One common method is the reaction of 3-dimethylaminopropionitrile with hydrochloric acid and chlorine gas under UV light irradiation. The reaction is carried out at elevated temperatures, usually between 120°C and 130°C, to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,5,6-Trichloro-2-propylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is studied for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interfere with cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4,6-Trichloropyrimidine
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
4,5,6-Trichloro-2-propylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications in research and industry .
Properties
CAS No. |
1199-76-4 |
|---|---|
Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl3N2/c1-2-3-4-11-6(9)5(8)7(10)12-4/h2-3H2,1H3 |
InChI Key |
JMVHNAXQPUGXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















